Phenyl-tri(phenoxy)silane

Thermal Stability High-Temperature Processing Volatility

Sourcing non-volatile silicon precursors for high-temperature composites often means compromising between processability and thermal stability. Phenyl-tri(phenoxy)silane (CAS 1173-15-5) is a crystalline solid (mp 56 °C) that directly addresses this, enabling solvent-free melt blending into polymers. Its boiling point of 435 °C eliminates premature volatilization during high-temperature curing. • High Thermal Endurance: Boiling point exceeds 400 °C, preventing evaporative loss in coatings or adhesives cured above 250 °C, unlike volatile alkoxysilanes. • Solvent-Free Processing: Solid state allows direct melt compounding with thermoplastics or thermosets, simplifying formulations for vacuum-compatible potting compounds and sealants. • Defined Stoichiometry: A pre-formed tetraorganoxysilane precursor for generating silicone resins with high phenyl content in hybrid organic-inorganic materials.

Molecular Formula C24H20O3Si
Molecular Weight 384.5 g/mol
CAS No. 1173-15-5
Cat. No. B3045981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-tri(phenoxy)silane
CAS1173-15-5
Molecular FormulaC24H20O3Si
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H20O3Si/c1-5-13-21(14-6-1)25-28(24-19-11-4-12-20-24,26-22-15-7-2-8-16-22)27-23-17-9-3-10-18-23/h1-20H
InChIKeyIXJNGXCZSCHDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl-tri(phenoxy)silane Technical Baseline


Phenyl-tri(phenoxy)silane (triphenoxy(phenyl)silane, C24H20O3Si, MW 384.5) is a phenyl-substituted tetraorganoxysilane featuring one phenyl and three phenoxy groups bound to a central silicon atom . It appears as a solid at ambient temperature (mp 56 °C) and exhibits a high boiling point of 435 °C (761 Torr) , positioning it distinctly among phenyl-functional silanes. This compound serves as a precursor in the synthesis of silicone resins and hybrid organic-inorganic materials, particularly where elevated thermal durability is required [1].

Why Phenyl-tri(phenoxy)silane Cannot Be Substituted


Phenyl-tri(phenoxy)silane exhibits a fundamentally different thermal phase behavior and reactivity profile compared to widely used phenyltrimethoxysilane (PhTMS), phenyltriethoxysilane (PhTES), or phenyltrichlorosilane. Its high melting point (56 °C) renders it a solid at room temperature, whereas the alkoxy and chloro analogs remain liquids even at sub‑zero temperatures [1]. Its boiling point exceeds 400 °C, dramatically higher than the ~200–240 °C range of alkoxy and chloro counterparts . These differences translate into altered processability (e.g., melt handling vs. liquid dosing), distinct hydrolysis kinetics [2], and suitability for high-temperature applications where alkoxy‑based silanes would volatilize or degrade prematurely. Direct replacement without reformulation or process re‑engineering is not technically viable.

Phenyl-tri(phenoxy)silane: Differentiation Evidence


Boiling Point Elevation vs. Phenylalkoxysilanes

Phenyl-tri(phenoxy)silane exhibits a boiling point of 435 °C (761 Torr) , which is 200–234 °C higher than that of phenyltrimethoxysilane (233 °C) [1] and phenyltriethoxysilane (235 °C) , and more than 230 °C higher than phenyltrichlorosilane (201 °C) . This large difference in volatility directly impacts material retention during high-temperature curing or processing.

Thermal Stability High-Temperature Processing Volatility

Solid State vs. Liquid Alkoxy Analogs

Phenyl-tri(phenoxy)silane is a solid at room temperature with a melting point of 56 °C . In contrast, phenyltrimethoxysilane (mp -25 °C) [1], phenyltriethoxysilane (mp < -50 °C) , and phenyltrichlorosilane (mp -127 °C) are liquids under identical ambient conditions. This phase difference necessitates distinct handling (melt processing vs. liquid dosing) and influences shelf stability.

Phase Behavior Formulation Handling Storage Stability

Controlled Hydrolysis vs. Chloro- and Alkoxysilanes

While direct hydrolysis rate data for phenyl-tri(phenoxy)silane are not available, class‑level kinetic studies show that phenoxysilanes (Si‑OPh) hydrolyze more rapidly than alkoxysilanes (Si‑OAlkyl) but far less violently than chlorosilanes (Si‑Cl) [1][2]. Specifically, the hydrolysis rate increases in the order Si‑OC6H5 > Si‑OC6H13 > Si‑OC6H11 in homogeneous THF [1]. Phenyltrichlorosilane, by contrast, reacts violently with water and releases HCl , requiring stringent anhydrous handling. Phenyl-tri(phenoxy)silane therefore offers a balanced reactivity profile—sufficient hydrolytic lability for sol‑gel condensation without the extreme moisture sensitivity and corrosive by‑products of chloro analogs.

Hydrolysis Kinetics Sol‑Gel Processing Moisture Sensitivity

Validated High-Vacuum Application

Phenyl triphenoxy silicate (structurally analogous to phenyl-tri(phenoxy)silane) has been explicitly studied as a member of a compound class with “applications in high vacuum technology” [1]. Laser Raman and infrared spectroscopic investigations confirm that these materials exhibit restricted internal rotation of phenyl/phenoxy groups at lower temperatures [1]. While quantitative vacuum‑specific metrics (e.g., outgassing rates) are not reported, the explicit designation for high‑vacuum use distinguishes this compound from common phenylalkoxysilanes, which are primarily employed as coupling agents or sol‑gel precursors and are not cited for high‑vacuum applications.

High‑Vacuum Materials Non‑Rigid Molecules Thermal Stability

Phenyl-tri(phenoxy)silane: High-Value Application Scenarios


High-Temperature Resin & Hybrid Synthesis

With a boiling point 200 °C higher than phenylalkoxysilanes [1], phenyl-tri(phenoxy)silane can be incorporated into resin formulations subjected to elevated cure or service temperatures without significant volatilization. This makes it a candidate precursor for silicone‑based coatings, adhesives, or composites requiring thermal endurance beyond 250 °C, where phenyltrimethoxysilane or phenyltriethoxysilane would be lost to evaporation.

High-Vacuum Components & Sealants

Literature explicitly identifies phenyl triphenoxy silicate (a closely related compound) as suitable for high‑vacuum technology . Phenyl-tri(phenoxy)silane can therefore be evaluated as a precursor for vacuum‑compatible sealants, potting compounds, or structural components where low outgassing and thermal stability are critical.

Melt-Processable Hybrid Formulation

As a solid at room temperature (mp 56 °C) , phenyl-tri(phenoxy)silane can be melt‑blended directly with polymers or fillers without introducing solvents. This contrasts with liquid alkoxysilanes (mp ≤ -25 °C) [1], which require liquid dosing and may introduce volatile organic content. The solid form simplifies compounding for thermoplastic or thermoset hybrid materials.

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